Anabasine hydrochloride

Description

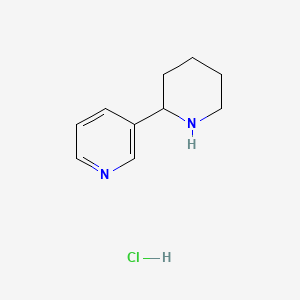

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anabasine Hydrochloride's Interaction with Nicotinic Acetylcholine Receptors: A Mechanistic Whitepaper

Introduction

Anabasine, a pyridine and piperidine alkaloid naturally present in plants of the Nicotiana genus, is a potent modulator of nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides an in-depth exploration of the mechanism of action of anabasine hydrochloride on nAChRs, designed for researchers, scientists, and professionals in drug development. We will delve into the molecular interactions, subtype selectivity, functional consequences, and the downstream signaling cascades initiated by anabasine's engagement with these crucial ligand-gated ion channels.

Nicotinic acetylcholine receptors are pentameric structures that form a central ion channel.[2] In the central and peripheral nervous systems, they are pivotal in a myriad of physiological functions, including cognitive processes, reward pathways, and neuromuscular transmission.[3] The diverse combination of α (alpha) and β (beta) subunits leads to a wide array of nAChR subtypes, each with distinct pharmacological and physiological profiles. Anabasine exhibits a nuanced interaction with these subtypes, acting as a differential agonist, which underscores its scientific and therapeutic interest.

This document will move beyond a simple recitation of facts to provide a causal understanding of experimental design and data interpretation, reflecting a field-proven perspective on nAChR pharmacology.

Molecular Mechanism of Action: Binding and Gating

Anabasine hydrochloride, as a structural analog of nicotine, primarily exerts its effects by binding to the orthosteric site of nAChRs, the same site recognized by the endogenous neurotransmitter, acetylcholine (ACh). This binding event initiates a conformational change in the receptor, leading to the opening, or "gating," of the ion channel.

The binding affinity of anabasine for nAChRs is subtype-dependent. Computational studies, using ab initio calculations on model binding pockets of the α4β2 nAChR, have highlighted the importance of interactions between the protonated nitrogen of anabasine and key aromatic residues, such as tryptophan (Trp) and tyrosine (Tyr), within the binding pocket.[4][5]

The functional consequence of anabasine binding is not uniform across all nAChR subtypes. It is characterized as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype.[6][7] This distinction is critical:

-

As a partial agonist at α4β2 receptors, anabasine produces a submaximal response compared to a full agonist like ACh or nicotine.[7][8] This means that even at saturating concentrations, it does not induce the full conformational change required for maximal channel opening.

-

Conversely, as a full agonist at α7 nAChRs, anabasine is capable of eliciting a maximal receptor response, comparable to that of the endogenous ligand.[6][7]

This differential activity is a key aspect of anabasine's pharmacological profile and is a primary focus of research into its potential therapeutic applications.

Subtype Selectivity and Functional Potency

The interaction of anabasine with various nAChR subtypes has been characterized through radioligand binding assays and functional electrophysiological studies. The following table summarizes key binding affinity (Ki and Kd) and functional potency (EC50) values for anabasine at several prominent nAChR subtypes.

| nAChR Subtype | Ligand Type | Parameter | Value (µM) | Species | Reference |

| α4β2 | Partial Agonist | Kd | 230 | Mouse (neuromuscular) | [9] |

| α4β2 | Partial Agonist | EC50 | 0.9 | Human | [8] |

| α7 | Full Agonist | Ki | 0.058 | Rat | [9][10] |

| α3β4 | Agonist | - | - | - | [11] |

| Fetal Muscle | Agonist | EC50 | 0.7 | Human (TE671 cells) | [12] |

Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency, with lower values indicating higher potency.

The data clearly illustrate that anabasine possesses a significantly higher affinity for the α7 nAChR subtype compared to the α4β2 subtype.[9][10] This preferential binding, coupled with its full agonist activity at α7 receptors, suggests that many of the physiological effects of anabasine may be mediated through this specific subtype.[6][7]

Downstream Signaling Pathways

The activation of nAChRs by anabasine initiates a cascade of intracellular signaling events, primarily driven by the influx of cations through the open channel. The high calcium permeability of certain nAChR subtypes, particularly α7, is a critical factor in its downstream signaling.[13][14][15]

The primary signaling events following anabasine binding can be summarized as:

-

Direct Cation Influx: The opening of the nAChR channel allows for the rapid influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the cell membrane.[13][14]

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The initial membrane depolarization can activate nearby VGCCs, leading to a secondary, more sustained influx of Ca2+.[13][15]

-

Calcium-Induced Calcium Release (CICR): The rise in intracellular Ca2+ from both direct influx and VGCC activation can trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, through ryanodine receptors and IP3 receptors.[13][15]

This elevation in intracellular calcium acts as a crucial second messenger, activating a variety of downstream signaling pathways, including:

-

Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways

-

Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway

These pathways are integral in regulating a wide range of cellular functions, from neurotransmitter release to gene expression and cell survival.

Caption: Anabasine-mediated signaling at the α7 nAChR.

Experimental Methodologies for Characterization

The elucidation of anabasine's mechanism of action relies on a combination of robust experimental techniques. The following protocols provide a framework for the characterization of anabasine and other nAChR ligands.

Protocol 1: Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a test compound for a specific nAChR subtype.

Objective: To determine the inhibitor constant (Ki) of anabasine hydrochloride for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).[6][11]

-

A high-affinity radioligand for the target subtype (e.g., [3H]-Epibatidine for α4β2, [125I]-α-Bungarotoxin for α7).[16]

-

Anabasine hydrochloride solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.[6][12]

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of anabasine hydrochloride.[6]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[6][16]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the anabasine concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for functionally characterizing the effects of ligands on ion channels expressed in Xenopus oocytes.[7][8][10][17]

Objective: To determine the functional potency (EC50) and efficacy (Imax) of anabasine hydrochloride at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

TEVC amplifier and data acquisition system.

-

Microelectrodes filled with 3 M KCl.

-

Perfusion system.

-

Recording solution (e.g., ND96).

-

Anabasine hydrochloride solutions of varying concentrations.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.[10][18]

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the recording chamber with the recording solution containing increasing concentrations of anabasine hydrochloride.

-

Current Recording: Record the inward current elicited by the application of anabasine at each concentration.

-

Data Analysis: Plot the peak current response against the logarithm of the anabasine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal current response (Imax).

Conclusion

Anabasine hydrochloride presents a complex and fascinating pharmacological profile at nicotinic acetylcholine receptors. Its differential agonism, with partial activity at α4β2 and full agonism at α7 subtypes, coupled with its distinct binding affinities, makes it a valuable tool for dissecting the roles of these receptor subtypes in physiological and pathological processes. The methodologies outlined in this guide provide a robust framework for the continued investigation of anabasine and the development of novel subtype-selective nAChR modulators. A thorough understanding of its mechanism of action is crucial for leveraging its therapeutic potential in areas such as cognitive enhancement and neurodegenerative diseases.

References

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit 1.8. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Hogg, R. C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors: from structure to function. Reviews of physiology, biochemistry and pharmacology, 151, 1-46. [Link]

-

Hone, A. J., et al. (2017). Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells. Frontiers in Pharmacology, 8, 839. [Link]

-

Jadey, S., et al. (2011). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 138(6), 615–627. [Link]

-

Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 283(3), 979–992. [Link]

-

Papke, R. L., et al. (2010). Activation and desensitization of nicotinic α7-type acetylcholine receptors by benzylidene anabaseines and nicotine. The Journal of pharmacology and experimental therapeutics, 333(2), 437–450. [Link]

-

P-h, L. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89. [Link]

-

Rezvani, A. H., et al. (2014). Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats. Behavioural brain research, 272, 147–153. [Link]

-

Santis, G., et al. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The journal of physical chemistry. B, 128(19), 4577–4589. [Link]

-

Santis, G., et al. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.GOV. [Link]

-

Sawant, P. M., et al. (2014). Effects of Anabasine, a Tobacco Smoke Constituent, on Alcohol Consumption in Female Alcohol Preferring (P) Rats. Alcoholism, clinical and experimental research, 38(10), 2636–2643. [Link]

-

Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC). Praktikum der Molekularbiologie, 1-12. [Link]

-

Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta pharmacologica Sinica, 30(6), 673–680. [Link]

-

npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

-

ResearchGate. (n.d.). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. [Link]

-

Invenesis. (2019). Tobacco alkaloid action on human nAChRs. [Link]

-

Vernier, P., et al. (1992). Calcium influx through nicotinic receptor in rat central neurons: its relevance to cellular regulation. Neuron, 8(1), 135–143. [Link]

-

Wang, X., et al. (2016). Activation of α7 Nicotinic Acetylcholine Receptor Decreases On-site Mortality in Crush Syndrome through Insulin Signaling-Na/K-ATPase Pathway. Frontiers in pharmacology, 7, 439. [Link]

-

Yakel, J. L. (2013). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta pharmacologica Sinica, 30(6), 673–680. [Link]

Sources

- 1. Frontiers | Activation of α7 Nicotinic Acetylcholine Receptor Decreases On-site Mortality in Crush Syndrome through Insulin Signaling-Na/K-ATPase Pathway [frontiersin.org]

- 2. Tobacco alkaloid action on human nAChRs - Invenesis: Swiss Bioscience Company [invenesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

- 9. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Anabasine Hydrochloride: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of anabasine hydrochloride, a piperidine alkaloid with significant pharmacological and toxicological properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, physicochemical properties, synthesis, analytical methodologies, and biological interactions.

Introduction: Unveiling the Significance of Anabasine

Anabasine, a structural isomer of nicotine, is a naturally occurring alkaloid found predominantly in plants of the Nicotiana genus, particularly Nicotiana glauca (tree tobacco).[1] Its hydrochloride salt is the common form utilized in research due to its increased stability and solubility. Historically recognized for its insecticidal properties, anabasine has garnered significant scientific interest for its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.[2][3] This activity underlies its diverse physiological effects, ranging from potential therapeutic applications to significant toxicological concerns, most notably its teratogenicity.[1][4][5] Furthermore, anabasine serves as a crucial biomarker for distinguishing tobacco users from individuals using nicotine replacement therapy, a critical aspect in clinical and toxicological studies.[1] This guide will delve into the multifaceted nature of anabasine hydrochloride, providing the technical details necessary for its study and potential application in various research fields.

Chemical Identity and Physicochemical Properties

Anabasine hydrochloride is the salt formed from the reaction of the basic anabasine alkaloid with hydrochloric acid. This conversion to the hydrochloride salt enhances its stability and solubility in aqueous solutions, facilitating its use in experimental settings.

Chemical Structure

The chemical structure of anabasine consists of a pyridine ring linked to a piperidine ring at the 3-position of the pyridine and the 2-position of the piperidine. The hydrochloride salt exists as a protonated form of this structure.

-

IUPAC Name: 3-(piperidin-2-yl)pyridine;hydrochloride[1]

-

Chemical Formula: C₁₀H₁₅ClN₂[6]

-

Molecular Weight: 198.69 g/mol [6]

-

CAS Number: 15251-47-5 (for the hydrochloride)[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of anabasine hydrochloride, which are crucial for its handling, formulation, and experimental application.

| Property | Value | References |

| Appearance | White powder | [1] |

| Solubility | Soluble in water and alcohol. | [1] |

| Melting Point | 220-222 °C | |

| Purity | Typically ≥98% for research grade | [1] |

| Storage | Desiccate at room temperature. |

Synthesis and Elucidation of Anabasine Hydrochloride

The synthesis of anabasine and its analogues is a topic of significant interest in medicinal chemistry for structure-activity relationship studies. While various synthetic routes have been developed for anabasine and its derivatives, a general and efficient approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives to form the piperidine ring.[7]

General Synthetic Approach

A common strategy for the synthesis of the anabasine scaffold involves the following key steps:

-

Formation of a suitable precursor: This often involves the preparation of a 1-(3-pyridinyl)-1,5-diol derivative.

-

Mesylation: The diol is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to convert the hydroxyl groups into good leaving groups (mesylates).

-

Azacyclization: The resulting dimesylate undergoes intramolecular cyclization with a primary amine to form the piperidine ring, yielding the anabasine analogue.

The enantioselective synthesis of specific isomers, such as (S)-(-)-anabasine, can be achieved through the use of chiral auxiliaries or catalysts.[8][9] One reported method involves the enantioselective C-alkylation of a chiral ketimine derived from 3-(aminomethyl)pyridine and a chiral pinanone derivative.[9][10]

Illustrative Synthetic Protocol (Conceptual)

The following is a conceptual protocol illustrating the key transformations in anabasine synthesis, based on literature principles. This is not a detailed, step-by-step protocol from a single source but a synthesized representation of the chemical logic.

-

Step 1: Preparation of 1-(3-pyridyl)-1,5-pentanediol. This can be achieved through various methods, such as the Grignard reaction of 3-bromopyridine with a suitable five-carbon electrophile followed by reduction.

-

Step 2: Dimesylation of the Diol. The diol is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, monitored by TLC.

-

Step 3: Azacyclization to form the Piperidine Ring. The crude dimesylate is reacted with a primary amine (e.g., ammonia or a protected amine) in a suitable solvent. The reaction mixture is heated to facilitate the intramolecular nucleophilic substitution, leading to the formation of the piperidine ring of the anabasine core.

-

Step 4: Deprotection and Salt Formation. If a protecting group was used on the nitrogen, it is removed. The resulting anabasine free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate anabasine hydrochloride. The product is then collected by filtration, washed, and dried.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of anabasine in various matrices, including biological fluids (urine, plasma), environmental samples, and tobacco products. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of anabasine due to its high sensitivity, specificity, and throughput.

This protocol is a representative example based on published methodologies for the analysis of anabasine in biological matrices.[11][12][13]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., metoprolol).[11][12]

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 50 x 4.6 mm).[11][12]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10 µL.[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[11][12]

-

MRM Transitions:

-

-

Data Analysis:

-

Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of anabasine, often requiring derivatization of the secondary amine to improve chromatographic performance.

This protocol is a representative example based on published methodologies.[14][15][16]

-

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

-

To 1 mL of urine, add an internal standard (e.g., a structural analogue of anabasine).

-

Adjust the pH of the sample to >9 with a suitable base (e.g., NaOH).

-

Extract the alkaloids with an organic solvent (e.g., dichloromethane).

-

Evaporate the organic layer to dryness.

-

Derivatize the residue by adding a derivatizing agent (e.g., trifluoroacetic anhydride) to convert the secondary amine of anabasine to a more volatile derivative.[15]

-

-

GC-MS Conditions:

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for alkaloid analysis (e.g., DB-1701).[16]

-

Injector Temperature: 250 °C.[16]

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 35°C, hold for 0.75 min, then ramp to 170°C at 80°C/min, followed by a slower ramp to 178°C at 2°C/min, and a final ramp to 280°C at 120°C/min.[16]

-

Carrier Gas: Helium.[16]

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Ionization Mode: Electron ionization (EI).

-

Monitored Ions: The molecular ion and characteristic fragment ions of the derivatized anabasine and internal standard are monitored.

-

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of anabasine shows characteristic signals for the protons on the pyridine and piperidine rings. The chemical shifts and coupling constants can be used to confirm the structure of the molecule.[17][18][19]

-

Mass Spectrometry: The mass spectrum of anabasine exhibits a molecular ion peak at m/z 162. The fragmentation pattern is characterized by the loss of fragments from the piperidine ring, with a base peak typically observed at m/z 84.[20][21][22]

Pharmacology and Mechanism of Action

Anabasine's primary pharmacological effect is its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.

Nicotinic Acetylcholine Receptor Agonism

Anabasine acts as a full agonist at nAChRs, meaning it binds to and activates these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine.[2][3] It exhibits a higher affinity for the α7 nAChR subtype and is a partial agonist at α4β2 nAChRs.[23] The α7 nAChR is of particular interest in neuroscience research as it is implicated in cognitive functions such as learning and memory.[23]

The interaction of anabasine with nAChRs leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent cellular responses. In the central nervous system, this can result in the release of various neurotransmitters, including dopamine and norepinephrine.

Signaling Pathway

The following diagram illustrates the mechanism of action of anabasine at a neuronal nicotinic acetylcholine receptor.

Caption: Anabasine binds to and activates nAChRs, leading to ion influx, membrane depolarization, and subsequent cellular responses.

Toxicology and Safety Considerations

Despite its potential research applications, anabasine is a toxic substance with significant health risks. Its toxicity is primarily attributed to its potent activation of nAChRs, which can lead to overstimulation of the nervous system.

Acute Toxicity

Symptoms of acute anabasine poisoning are similar to those of nicotine poisoning and can include nausea, vomiting, salivation, dizziness, confusion, and in severe cases, respiratory paralysis and death.

Teratogenicity

A major toxicological concern with anabasine is its teratogenic effects. Studies in livestock, particularly swine, have shown that maternal ingestion of anabasine during specific gestational periods can lead to congenital defects in offspring, including cleft palate and arthrogryposis (multiple joint contractures).[5] The proposed mechanism for these developmental abnormalities is the persistent activation of fetal nAChRs by anabasine, which can lead to reduced fetal movement and subsequent malformations. While studies in rats have shown less pronounced teratogenic effects, the potential for developmental toxicity in humans remains a significant concern.[4][24]

Applications and Future Perspectives

Anabasine hydrochloride's unique pharmacological profile lends itself to several areas of research and potential application.

-

Neuroscience Research: As a selective agonist for certain nAChR subtypes, anabasine is a valuable tool for studying the role of these receptors in cognitive processes, neurodegenerative diseases, and psychiatric disorders.[23]

-

Toxicology and Biomarking: Anabasine is a well-established biomarker for exposure to tobacco smoke, allowing researchers to differentiate between individuals who smoke and those using nicotine replacement therapies.[25]

-

Drug Development: The anabasine scaffold serves as a template for the design and synthesis of novel nAChR ligands with improved selectivity and therapeutic potential.

-

Insecticide: Historically, anabasine has been used as a botanical insecticide, and research into its derivatives for pest control continues.[1]

Future research will likely focus on further elucidating the specific interactions of anabasine with different nAChR subtypes and exploring the therapeutic potential of its analogues with improved safety profiles. A deeper understanding of its toxicological mechanisms, particularly its teratogenicity, is also crucial for assessing the risks associated with environmental and occupational exposure.

Conclusion

Anabasine hydrochloride is a compound of significant scientific interest, possessing a dual nature as a valuable research tool and a potent toxin. Its well-characterized interaction with nicotinic acetylcholine receptors provides a foundation for its use in neuroscience and drug discovery. However, its toxicological properties, especially its teratogenicity, necessitate careful handling and consideration in all experimental designs. This guide has provided a comprehensive overview of the chemical, analytical, pharmacological, and toxicological aspects of anabasine hydrochloride, intended to equip researchers with the knowledge required for its safe and effective use in their scientific endeavors.

References

-

Studies on the teratogenicity of anabasine in a rat model. PubMed. Available at: [Link]

-

Teratogenicity in swine of the tobacco alkaloid anabasine isolated from Nicotiana glauca. PubMed. Available at: [Link]

-

Studies on the Teratogenicity of Anabasine in a Rat Model. ResearchGate. Available at: [Link]

-

Anabasine. PubChem. Available at: [Link]

-

Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. PubMed Central. Available at: [Link]

-

Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. MDPI. Available at: [Link]

-

Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. MDPI. Available at: [Link]

-

Anabasine mass spectrum. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004350). Human Metabolome Database. Available at: [Link]

-

NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra. Available at: [Link]

-

(PDF) Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. ResearchGate. Available at: [Link]

-

Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PubMed Central. Available at: [Link]

-

A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PubMed Central. Available at: [Link]

-

¹H NMR spectra of ANA (50 μM) (A) without and with (B) 0.6, (C) 1.2,... ResearchGate. Available at: [Link]

-

Showing Compound Anabasine (FDB023366). FooDB. Available at: [Link]

-

Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate. Available at: [Link]

-

Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. Semantic Scholar. Available at: [Link]

-

Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. Available at: [Link]

-

Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. PubMed. Available at: [Link]

-

Gas chromatographic-mass spectrometric method for determination of anabasine, anatabine and other tobacco alkaloids in urine of smokers and smokeless tobacco users. PubMed. Available at: [Link]

-

(PDF) A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. Available at: [Link]

-

Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]

-

A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed Central. Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF ANABASINE AND NORNICOTINE IN HUMAN PLASMA BY LC-MS/MS. N.p. Available at: [Link] বিনা-তারিখ/20342-method-development-and-validation-of-anabasine-and-nornicotine-in-human-plasma-by-lc-ms-ms.pdf

-

Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. PubMed. Available at: [Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. National Institutes of Health. Available at: [Link]

-

Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes. PubMed. Available at: [Link]

-

Anabasine hydrochloride. PubChem. Available at: [Link]

-

Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. National Institutes of Health. Available at: [Link]

-

UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. N.p. Available at: [Link]

-

Anabasine hydrochloride Datasheet. DC Chemicals. Available at: [Link]

-

Influence of nicotine, cotinine, anabasine and cigarette smoke extract on human granulosa cell progesterone and estradiol synthesis. PubMed. Available at: [Link]

-

Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. National Institutes of Health. Available at: [Link]

Sources

- 1. Anabasine Hydrochloride - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anabasine hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 4. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Teratogenicity in swine of the tobacco alkaloid anabasine isolated from Nicotiana glauca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anabasine hydrochloride | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. sdiarticle4.com [sdiarticle4.com]

- 14. Gas chromatographic-mass spectrometric method for determination of anabasine, anatabine and other tobacco alkaloids in urine of smokers and smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004350) [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. (-)-ANABASINE(13078-04-1) 1H NMR spectrum [chemicalbook.com]

- 20. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. docs.manupatra.in [docs.manupatra.in]

- 23. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]

Anabasine Hydrochloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of anabasine hydrochloride, a pivotal alkaloid in toxicological and pharmacological research. We will delve into its fundamental chemical properties, dissect its dual mechanisms of action, and explore its applications as a critical biomarker and a lead compound in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Chemical and Physical Properties

Anabasine is a pyridine and piperidine alkaloid, structurally isomeric to nicotine, and is found in tobacco species such as Nicotiana glauca.[1] Its hydrochloride salt is the common form utilized in laboratory settings. A point of frequent confusion is the assignment of its CAS (Chemical Abstracts Service) number. The CAS number varies depending on the specific stereoisomer and whether it is the free base or a salt. The table below clarifies these distinctions.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Anabasine Hydrochloride (unspecified stereochemistry) | 15251-47-5 | C₁₀H₁₄N₂ · HCl | 198.73[2] |

| (S)-(-)-Anabasine Hydrochloride | 53912-89-3 | C₁₀H₁₅ClN₂ | 198.69[3] |

| (±)-Anabasine (racemic free base) | 13078-04-1 | C₁₀H₁₄N₂ | 162.23[4] |

| (S)-(-)-Anabasine (free base) | 494-52-0 | C₁₀H₁₄N₂ | 162.236[1] |

Key Physical Properties:

-

Solubility: Soluble in water and alcohol.[2]

-

Melting Point: Approximately 220-222 °C.[5]

-

Synonyms: (S)-Anabasine hydrochloride, (+)-Anabasine hydrochloride, Anabasin chloride, Anabasine monohydrochloride, Gamibasin.

Pharmacology and Dual Mechanism of Action

Anabasine hydrochloride exhibits a fascinating pharmacological profile characterized by its interaction with two distinct molecular targets: nicotinic acetylcholine receptors and the aromatase enzyme.

Agonism at Nicotinic Acetylcholine Receptors (nAChRs)

Anabasine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[1][6] Its activity, however, is not uniform across all nAChR subtypes.

-

Subtype Selectivity: Research indicates that anabasine has a greater affinity for the α7 nAChR subtype, where it acts as a full agonist.[7] In contrast, it demonstrates lower affinity and partial agonism at α4β2 nAChRs.[7] This differential activity is a critical consideration in experimental design, as the specific nAChR subtype expressed in a given cell line or tissue will dictate the observed physiological response. For instance, anabasine induces depolarization of TE671 cells, which endogenously express human fetal muscle-type nAChRs, with an EC50 of 0.7 µM.[3][8][9][10]

-

Signaling Pathway: Upon binding to nAChRs, anabasine triggers a conformational change in the receptor, opening its intrinsic ion channel. This allows for an influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades. The influx of calcium is particularly significant as it can activate a variety of intracellular pathways, including the PI3K-Akt and MAPK pathways, which are involved in processes such as cell survival and proliferation.

Caption: Anabasine binding to nAChR and subsequent signaling cascade.

Inhibition of Aromatase

In addition to its effects on nAChRs, anabasine functions as an inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[2][11]

-

Mechanism of Inhibition: Kinetic analyses have demonstrated that anabasine competitively inhibits aromatase with respect to its substrate, androstenedione.[11][12] This means that anabasine binds to the active site of the enzyme, thereby preventing the substrate from binding and being converted to estrogen. This inhibitory effect is reversible, as removal of anabasine from cell cultures results in the restoration of normal aromatase activity.[11][12]

-

Implications for Research: The aromatase-inhibiting properties of anabasine are particularly relevant in endocrinology and cancer research. For example, studies have explored the potential of anabasine derivatives to suppress estrogen production in breast cancer cell lines.[13] This dual activity of anabasine necessitates careful consideration of potential off-target effects in studies focused solely on its nicotinic properties.

Applications in Research and Drug Development

Anabasine hydrochloride is a versatile tool with several key applications in the scientific community.

Biomarker for Tobacco Exposure

Anabasine is present in tobacco but is not included in nicotine replacement therapies (NRT). This makes it an excellent biomarker to distinguish between active tobacco use and NRT.[14]

-

Analytical Methodology: The standard method for detecting anabasine in biological samples (typically urine) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This technique offers high sensitivity and specificity, allowing for the accurate quantification of anabasine and distinguishing it from isobaric interferents.[15] The half-life of anabasine is approximately 16 hours, enabling the detection of tobacco use for several days after cessation.[16]

Toxicological Research

Anabasine is a known teratogen, particularly in livestock, and has been used as an insecticide.[1][2] Its toxicity stems from its potent activation of nAChRs, which in high doses can lead to a depolarizing block of nerve transmission, nicotine-like poisoning symptoms, and potentially death.[1] The intravenous LD₅₀ in mice ranges from 11 to 16 mg/kg, depending on the enantiomer.[1]

Lead Compound in Drug Discovery

The unique pharmacological profile of anabasine makes it an attractive scaffold for the development of novel therapeutics.

-

Cognitive Enhancement: Given its agonist activity at α7 nAChRs, which are implicated in learning and memory, anabasine has been investigated for its potential cognitive-enhancing effects.[6][7]

-

Novel Compound Synthesis: Anabasine serves as a precursor for the synthesis of new chemical entities with a range of biological activities, including antimicrobial, antifungal, and antiviral properties.[6]

Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs

This protocol outlines a method to determine the binding affinity (Ki) of anabasine hydrochloride for a specific nAChR subtype using a competitive radioligand binding assay.

Principle: An unlabeled ligand (anabasine hydrochloride) competes with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to the nAChR. The concentration of anabasine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

-

Membrane preparation from cells expressing the desired nAChR subtype (e.g., SH-EP-hα4β2 cells).

-

Radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine).

-

Anabasine hydrochloride.

-

Binding buffer (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 50 mM Tris, pH 7.0).[17]

-

Wash buffer (ice-cold).

-

Unlabeled ligand for non-specific binding (e.g., 10 µM nicotine).[17]

-

96-well microtiter plates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and vials.

-

Scintillation cocktail.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Preparation: Prepare serial dilutions of anabasine hydrochloride in the binding buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM nicotine).

-

Competition Binding: Membrane preparation, radioligand, and the corresponding dilution of anabasine hydrochloride.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[17][18]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound and free radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of anabasine hydrochloride: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the anabasine hydrochloride concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Toxicology and Safety

Anabasine hydrochloride is classified as a toxic compound and should be handled with appropriate safety precautions in a laboratory setting.[5] It is toxic if swallowed and can be absorbed through the skin.[5][19] Symptoms of acute toxicity include increased salivation, confusion, disturbed vision, nausea, vomiting, and diarrhea.[19] Due to its teratogenic potential, exposure should be avoided by pregnant individuals. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

Anabasine hydrochloride is a compound of significant interest due to its multifaceted pharmacological profile. Its identity as a selective nAChR agonist and an aromatase inhibitor provides a rich area for research in neuropharmacology and endocrinology. Furthermore, its established role as a specific biomarker for tobacco consumption is invaluable in clinical and epidemiological studies. A thorough understanding of its properties, mechanisms, and the appropriate analytical methods is essential for any researcher or drug development professional working with this important alkaloid.

References

-

Wikipedia. Anabasine. [Link]

-

Barbieri, R. L., Gochberg, J., & Ryan, K. J. (1986). Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro. Journal of Clinical Investigation. [Link]

-

Zhu, B. T., & Conney, A. H. (1993). Tobacco alkaloid derivatives as inhibitors of breast cancer aromatase. Cancer Letters. [Link]

-

Eisan, A. Z., & Conney, A. H. (1994). Aromatase inhibitors in cigarette smoke, tobacco leaves and other plants. Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Levin, E. D., et al. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. Neuropharmacology. [Link]

-

Suh-Lailam, B. B., et al. (2006). Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry. American Journal of Clinical Pathology. [Link]

-

Barbieri, R. L., Gochberg, J., & Ryan, K. J. (1986). Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro. PubMed. [Link]

-

Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry. [Link]

-

Barbieri, R. L., Gochberg, J., & Ryan, K. J. (1986). Nicotine, Cotinine, and Anabasine Inhibit Aromatase in. The Journal of Clinical Investigation. [Link]

-

Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. National Institutes of Health (NIH). [Link]

-

Al-Balas, M., et al. (2025). Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use. Clinical Chemistry. [Link]

-

The Good Scents Company. (±)-anabasine 2-(3-pyridinyl)piperidine. [Link]

-

PubChem. Anabasine. [Link]

-

Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. PubMed. [Link]

-

Wang, L., et al. (2018). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. MDPI. [Link]

-

Wiley Analytical Science. (2024). Knowing your nicotine: Biomarkers distinguish tobacco-derived nicotine from synthetic. [Link]

-

Levin, E. D., et al. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. PubMed Central. [Link]

-

Malinska, D., et al. (2019). Determination of toxicity thresholds for the alkaloids anatabine, anabasine, and nicotine in SH‐SY5Y cells. ResearchGate. [Link]

-

DC Chemicals. Anabasine hydrochloride|53912-89-3|COA. [Link]

-

Bhatti, B. S., et al. (2008). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate. [Link]

- Google Patents.

-

Comins, D. L., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]

-

Govind, A. P., et al. (2012). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. [Link]

-

Kem, W. R., et al. (2018). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. ResearchGate. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

-

Arias, H. R., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. PMC. [Link]

-

Ace Therapeutics. Anabasine hydrochloride. [Link]

-

YouTube. (2017). Receptor Binding Assay - Part 1. [Link]

-

DC Chemicals. Anabasine hydrochloride. [Link]

-

The Good Scents Company. (±)-anabasine. [Link]

Sources

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. Anabasine Hydrochloride - LKT Labs [lktlabs.com]

- 3. Anabasine hydrochloride|53912-89-3|COA [dcchemicals.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anabasine hydrochloride - Ace Therapeutics [acetherapeutics.com]

- 10. Anabasine hydrochloride|CAS 53912-89-3|DC Chemicals [dcchemicals.com]

- 11. [PDF] Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro. | Semantic Scholar [semanticscholar.org]

- 12. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tobacco alkaloid derivatives as inhibitors of breast cancer aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 17. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anabasine Hydrochloride: A Technical Guide to Solubility in Aqueous and Organic Media

Foreword: The Critical Role of Solubility in Research and Development

In the realm of drug discovery, agrochemical development, and toxicological research, the precise characterization of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful experimental design is built. Among these properties, solubility stands paramount. It dictates a compound's behavior in biological systems, influences its bioavailability, and governs the practicalities of formulation and dose preparation. Anabasine hydrochloride, a nicotinic acetylcholine receptor (nAChR) agonist found in tobacco species, is a compound of significant interest for its neurological and toxicological profiles.[1] Understanding its solubility in common laboratory solvents like water and dimethyl sulfoxide (DMSO) is a critical first step for any researcher intending to work with this alkaloid.

This guide provides an in-depth examination of the solubility characteristics of anabasine hydrochloride. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that govern its solubility, provide robust, field-proven protocols for its empirical determination, and present the available data in a clear, actionable format. The objective is to equip researchers, scientists, and drug development professionals with the expertise to handle this compound confidently and ensure the integrity and reproducibility of their results.

Physicochemical Profile of Anabasine Hydrochloride

Anabasine hydrochloride is the salt form of the alkaloid anabasine.[2] The parent compound, anabasine, is a weak base. By reacting it with hydrochloric acid, the more chemically stable and often more water-soluble hydrochloride salt is formed. This conversion is a standard practice in pharmacology to improve the handling and bioavailability of alkaloidal compounds.[3]

Anabasine Hydrochloride

Structure

>]; } } /dot

The "Why" of Solubility: A Mechanistic Perspective

The solubility of anabasine hydrochloride is fundamentally dictated by its ionic nature and the polarity of the solvent.

-

In Water (Polar Protic Solvent): As a salt, anabasine hydrochloride readily dissociates in water into a protonated anabasine cation and a chloride anion. Water, being a highly polar protic solvent, can effectively solvate these ions. The positively charged nitrogen atoms in the protonated anabasine molecule and the chloride anion form strong ion-dipole interactions with water molecules. Furthermore, the hydrogen atoms on the water molecules can act as hydrogen bond donors to the nitrogen atoms and the chloride ion, while the oxygen atom can act as a hydrogen bond acceptor, further stabilizing the dissolved ions in an aqueous solution.[1] This strong interaction with water is the primary reason for its significant aqueous solubility.

-

In DMSO (Polar Aprotic Solvent): Dimethyl sulfoxide is a highly polar aprotic solvent. While it lacks the hydrogen-bond-donating ability of water, its large dipole moment makes it an excellent solvent for polar compounds. The sulfoxide group's oxygen atom is a strong hydrogen bond acceptor, and the overall molecular polarity can effectively solvate the protonated anabasine cation. Although the solvation mechanism differs from that in water (primarily through dipole-dipole and ion-dipole interactions rather than extensive hydrogen bonding), DMSO's polarity is sufficient to overcome the crystal lattice energy of the salt, leading to dissolution.[4]

Quantitative Solubility Data

The empirical solubility of a compound is a finite, temperature-dependent value. The data below represents the currently available information for anabasine hydrochloride. It is crucial to recognize that supplier-reported solubility can sometimes be qualitative or based on the preparation of specific stock concentrations rather than a full saturation study.

| Solvent | Chemical Type | Reported Solubility | Molar Equivalent (approx.) | Source |

| Water | Polar Protic | 18 mg/mL | ~90.6 mM | Cayman Chemical[5] |

| DMSO | Polar Aprotic | Soluble | Not Quantified | MedKoo[6] |

Note: The molar equivalent is calculated based on the molecular weight of 198.69 g/mol .

The lack of a precise, quantified solubility limit in DMSO in publicly available literature highlights a common gap for many research compounds. While it is known to be a suitable solvent for preparing stock solutions, its maximum saturation concentration has not been formally reported.[6] Therefore, empirical determination is highly recommended for applications requiring high concentrations.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible results, the gold-standard shake-flask method is recommended for determining the equilibrium solubility of anabasine hydrochloride.[7] This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's thermodynamic solubility.

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is measured using a precise analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

Step-by-Step Methodology

1. Preparation of Materials:

-

Anabasine Hydrochloride: Use a high-purity, crystalline solid.

-

Solvents: HPLC-grade water and anhydrous DMSO.

-

Vials: 2 mL glass autosampler vials with screw caps and septa.

-

Agitation: Orbital shaker or vortex mixer capable of maintaining a constant temperature.

-

Separation: Benchtop microcentrifuge and 0.22 µm PTFE syringe filters.

-

Quantification: Calibrated HPLC system with a suitable detector (e.g., UV-Vis).

2. Experimental Procedure:

-

Step 2.1: Compound Dispensing: Add an excess amount of anabasine hydrochloride to a vial. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point of ~5-10 mg in 1 mL of solvent is typically sufficient.

-

Expert Insight: Adding too little compound will result in complete dissolution and an underestimation of solubility. Adding a gross excess can sometimes complicate phase separation. A visual check for remaining solid before analysis is a mandatory quality control step.

-

-

Step 2.2: Solvent Addition: Accurately pipette 1.0 mL of the chosen solvent (water or DMSO) into the vial.

-

Step 2.3: Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.[7]

-

Expert Insight: The goal is to ensure the rate of dissolution equals the rate of precipitation. A time-course study (measuring concentration at 24, 48, and 72 hours) can be performed to validate that equilibrium has been reached. The concentration should plateau when equilibrium is achieved.

-

-

Step 2.4: Phase Separation:

-

a. After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

b. Immediately and carefully withdraw the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

c. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial.[7]

-

Expert Insight: This two-step separation (centrifugation followed by filtration) is a self-validating system. It minimizes the risk of transferring microscopic solid particles, which would artificially inflate the measured concentration. PTFE is chosen for its broad chemical compatibility.

-

-

Step 2.5: Quantification by HPLC:

-

a. Prepare a calibration curve using standard solutions of anabasine hydrochloride of known concentrations in the same solvent.

-

b. Dilute the filtered sample if necessary to fall within the linear range of the calibration curve.

-

c. Analyze the standards and the sample by HPLC.

-

d. Calculate the concentration of the saturated solution by comparing its response to the calibration curve, accounting for any dilutions. This concentration is the equilibrium solubility.[7]

-

Safety and Handling Precautions

Anabasine hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation.[2][4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

Anabasine hydrochloride exhibits significant solubility in water (18 mg/mL) due to its ionic salt structure, which readily interacts with the polar protic solvent.[5] While a precise quantitative value for its solubility in DMSO is not widely published, it is qualitatively known to be soluble and is commonly used for preparing concentrated stock solutions.[6] The shake-flask method coupled with HPLC analysis provides a robust and reliable framework for the precise, empirical determination of its equilibrium solubility in any solvent system. Adherence to this protocol will ensure high-quality, reproducible data, forming a solid foundation for subsequent research in pharmacology, toxicology, and other life sciences.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem Technical Support.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3041330, Anabasine hydrochloride. PubChem. [Link]

-

LKT Laboratories, Inc. (n.d.). Anabasine Hydrochloride Safety Data Sheet. LKT Labs. [Link]

-

BioResources. (2019). Alkaloids from tobacco leaves: Isolation, alkaloid contents, and potential application as a natural pesticide against Bactrocera dorsalis. BioResources. [Link]

-

Solubility of Things. (n.d.). Anabasine. Solubility of Things. [Link]

-

Qiu, S., et al. (2014). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis. PMC. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Anabasine hydrochloride | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (+)-Anabasine HCl, 1.0 mg/mL (as free base) [store.dtpm.com]

An In-Depth Technical Guide to the Origin, Extraction, and Analysis of Anabasine Hydrochloride from Nicotiana glauca

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Anabasine from Nicotiana glauca

Nicotiana glauca, commonly known as tree tobacco, stands as a significant botanical source of the pyridine alkaloid, anabasine. Unlike its well-known relative, Nicotiana tabacum (common tobacco), where nicotine is the predominant alkaloid, N. glauca distinguishes itself by primarily producing anabasine.[1][2] This distinction makes it a valuable resource for the isolation and study of this particular compound. Anabasine, a structural isomer of nicotine, is of considerable interest to researchers in pharmacology, toxicology, and drug development due to its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.[3][4] Its historical use as an insecticide and its potential as a precursor for novel therapeutic agents underscore the importance of a comprehensive understanding of its origin, extraction, and analysis.[3][5] This guide provides an in-depth technical overview of the biosynthesis of anabasine in N. glauca, detailed protocols for its extraction and purification as anabasine hydrochloride, and robust analytical methods for its quantification.

Part 1: The Biosynthetic Origin of Anabasine in Nicotiana glauca

The biosynthesis of anabasine is a fascinating example of the intricate metabolic pathways within the Nicotiana genus. It shares a common heritage with nicotine biosynthesis, diverging in the formation of its piperidine ring. The biosynthesis can be conceptually divided into the formation of its two constituent rings: the pyridine ring and the piperidine ring.

The pyridine ring of anabasine originates from nicotinic acid , which itself is derived from the aspartate pathway.[6][7] Key enzymes such as aspartate oxidase and quinolinate phosphoribosyltransferase are involved in the conversion of aspartate to nicotinic acid.[6][8]

The piperidine ring is derived from the amino acid L-lysine .[3] Lysine undergoes decarboxylation to form cadaverine.[8] Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[8] The final step in anabasine biosynthesis is the condensation of Δ¹-piperideine with nicotinic acid.[3] This biosynthetic pathway is primarily active in the roots of the plant, from where the anabasine is translocated to the leaves and other aerial parts.[3][9]

Part 2: From Plant Material to Purified Anabasine Hydrochloride: A Step-by-Step Experimental Guide

The following protocols are designed to provide a robust and reproducible workflow for the extraction of anabasine from N. glauca leaves and its conversion to the more stable hydrochloride salt.

Extraction of Anabasine from Nicotiana glauca Leaves

This protocol utilizes a classic acid-base extraction technique, which leverages the basicity of anabasine to separate it from other plant constituents.

Materials:

-

Dried and powdered Nicotiana glauca leaves

-

0.5% Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

0.05 M Hydrochloric acid (HCl)

-

Ammonia solution (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Protocol:

-

Alkalinization and Initial Extraction:

-

Macerate 10 g of dried, powdered N. glauca leaves in 200 mL of 0.5% NaOH solution.

-

Shake the mixture vigorously for 4 hours at room temperature using an orbital shaker.[10] The alkaline conditions convert the anabasine salts present in the plant tissue into the free base form, which is more soluble in organic solvents.

-

Filter the mixture to remove the solid plant material.

-

-

Liquid-Liquid Extraction:

-

Reduce the volume of the filtrate to approximately 70 mL using a rotary evaporator at a temperature not exceeding 40°C.[10]

-

Transfer the concentrated aqueous extract to a separatory funnel.

-

Extract the aqueous phase with 20 mL of chloroform. Shake vigorously for 2-3 minutes and allow the layers to separate. Collect the lower chloroform layer.

-

Repeat the chloroform extraction four more times, combining all the chloroform extracts.[10] This ensures a comprehensive extraction of the anabasine free base.

-

-

Back-Extraction into Acidic Aqueous Phase:

-

Combine the chloroform extracts and wash them with 20 mL of 0.05 M HCl in a clean separatory funnel. The acidic solution protonates the anabasine, making it water-soluble and transferring it to the aqueous phase.

-

Collect the upper aqueous layer.

-

Repeat the acid wash four more times, combining all the acidic aqueous extracts.[10]

-

-

Liberation and Final Extraction of Anabasine Free Base:

-

Neutralize the combined acidic aqueous extract with ammonia solution to a pH of approximately 7.[10] This converts the anabasine hydrochloride back to the free base.

-

Extract the neutralized aqueous solution with 20 mL of chloroform five times, as described in step 2.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the chloroform extract under reduced pressure to yield the crude anabasine free base.

-

Purification of Anabasine by Column Chromatography

For enhanced purity, the crude extract can be subjected to column chromatography.

Materials:

-

Crude anabasine extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

Protocol:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude anabasine extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5% methanol in chloroform).

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of anabasine using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent, which gives an orange-brown spot with alkaloids).

-

Pooling and Concentration: Combine the fractions containing pure anabasine and concentrate them using a rotary evaporator to obtain the purified anabasine free base.

Preparation of Anabasine Hydrochloride

The free base of anabasine is an oily liquid that can be unstable. Converting it to the hydrochloride salt results in a more stable, crystalline solid that is easier to handle and weigh.

Materials:

-

Purified anabasine free base

-

Anhydrous diethyl ether

-

Hydrochloric acid in diethyl ether (ethereal HCl) solution (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)

-

Glass beaker

-

Magnetic stirrer

Protocol:

-

Dissolve the purified anabasine free base in a minimal amount of anhydrous diethyl ether in a clean, dry beaker.

-

While stirring, slowly add ethereal HCl dropwise to the anabasine solution.

-

A white precipitate of anabasine hydrochloride will form immediately.

-

Continue adding the ethereal HCl until no further precipitation is observed.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

-

Dry the anabasine hydrochloride crystals under vacuum to remove any residual solvent.

Part 3: Quantitative Analysis of Anabasine

Accurate quantification of anabasine is crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for their sensitivity and specificity.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Accurately weigh a known amount of dried, powdered N. glauca leaves (e.g., 100 mg).

-

Spike the sample with a known concentration of an internal standard (e.g., D₃-Nicotine or D₄-Nornicotine).[4]

-

Add 1 mL of 2N NaOH and allow to stand for 30 minutes.[4]

-

Add 10 mL of methyl tert-butyl ether (MTBE) and vortex for 15 minutes.[4]

-

Centrifuge to separate the layers and transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Parameters (Example):

-